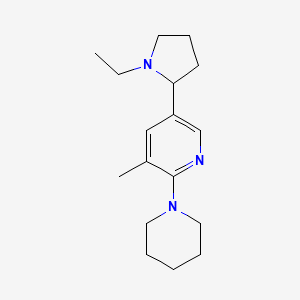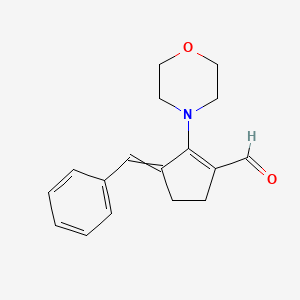![molecular formula C8H9F3N2O2 B11820462 [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S)-2-amino-1-cianociclopentil] 2,2,2-trifluoroacetato es un compuesto químico con una estructura única que combina un anillo ciclopentil con un grupo amino y un grupo ciano, junto con una parte trifluoroacetato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(1R,2S)-2-amino-1-cianociclopentil] 2,2,2-trifluoroacetato generalmente implica los siguientes pasos:
Formación del anillo ciclopentil: Esto se puede lograr mediante una reacción de ciclización que involucra precursores apropiados.
Introducción de los grupos amino y ciano: Estos grupos funcionales se pueden introducir mediante reacciones de sustitución nucleofílica.
Adición de la parte trifluoroacetato: Este paso a menudo implica la reacción del compuesto intermedio con anhídrido trifluoroacético en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, control de temperatura y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
[(1R,2S)-2-amino-1-cianociclopentil] 2,2,2-trifluoroacetato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.
Reducción: El grupo ciano se puede reducir a una amina.
Sustitución: La parte trifluoroacetato se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden usar para sustituir el grupo trifluoroacetato.
Productos principales
Oxidación: Formación de derivados oxo.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de nuevos compuestos con diferentes grupos funcionales que reemplazan la parte trifluoroacetato.
Aplicaciones Científicas De Investigación
[(1R,2S)-2-amino-1-cianociclopentil] 2,2,2-trifluoroacetato tiene varias aplicaciones en la investigación científica:
Química: Se usa como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso en el estudio de las interacciones enzimáticas y la unión de proteínas debido a su estructura única.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de [(1R,2S)-2-amino-1-cianociclopentil] 2,2,2-trifluoroacetato involucra su interacción con objetivos moleculares como enzimas o receptores. La estructura única del compuesto le permite unirse a sitios específicos, potencialmente inhibiendo o activando vías biológicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
(1R,2S)-2-Bromociclopentanol: Comparte una estructura de anillo ciclopentil similar, pero con un átomo de bromo en lugar de los grupos amino y ciano.
Derivados de 1H-pirrolo[2,3-b]piridina: Estos compuestos tienen aplicaciones similares en química medicinal.
Singularidad
[(1R,2S)-2-amino-1-cianociclopentil] 2,2,2-trifluoroacetato es único debido a su combinación de grupos funcionales, lo que proporciona una reactividad química distinta y una posible actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C8H9F3N2O2 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)6(14)15-7(4-12)3-1-2-5(7)13/h5H,1-3,13H2/t5-,7-/m0/s1 |
Clave InChI |
HZCPTYFEGAYKLA-FSPLSTOPSA-N |
SMILES isomérico |
C1C[C@@H]([C@](C1)(C#N)OC(=O)C(F)(F)F)N |
SMILES canónico |
C1CC(C(C1)(C#N)OC(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)

![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)



![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
